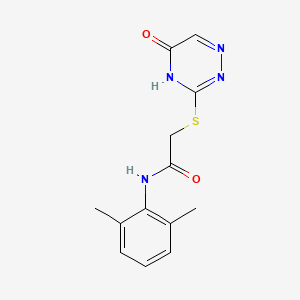
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is also known as DMPTA and is a member of the 1,2,4-triazine family of compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves the reaction of 2,6-dimethylaniline with carbon disulfide and sodium hydroxide to form 2,6-dimethylphenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form the desired product.
Starting Materials
2,6-dimethylaniline, carbon disulfide, sodium hydroxide, 5-amino-1,2,4-triazin-3-one, acetic anhydride
Reaction
Step 1: React 2,6-dimethylaniline with carbon disulfide and sodium hydroxide in ethanol to form 2,6-dimethylphenyl isothiocyanate., Step 2: React 2,6-dimethylphenyl isothiocyanate with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide.
Wirkmechanismus
The mechanism of action of DMPTA involves the inhibition of various enzymes that are essential for the proper functioning of cells. DMPTA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the proper functioning of the nervous system in insects.
Biochemische Und Physiologische Effekte
DMPTA has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase, leading to the death of insects. DMPTA has been found to be non-toxic to mammals, making it a potential candidate for the development of anticancer drugs and agricultural pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTA has several advantages for use in lab experiments. It is easy to synthesize and has been found to be non-toxic to mammals. It exhibits significant anticancer and insecticidal activity, making it a potential candidate for the development of drugs and pesticides. However, DMPTA has some limitations as well. It is not water-soluble, making it difficult to administer in aqueous solutions. It also has limited stability in the presence of light and air, making it difficult to store for extended periods.
Zukünftige Richtungen
There are several future directions for the study of DMPTA. One potential direction is the development of DMPTA-based anticancer drugs. DMPTA has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new drugs. Another potential direction is the development of DMPTA-based agricultural pesticides. DMPTA has been found to exhibit insecticidal and acaricidal activity against various pests, making it a potential candidate for the development of new pesticides. Finally, the study of the mechanism of action of DMPTA can provide insights into the development of new drugs and pesticides that target specific enzymes involved in cell replication and repair.
Wissenschaftliche Forschungsanwendungen
DMPTA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMPTA induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
DMPTA has also been investigated for its potential use as an agricultural pesticide. It has been found to exhibit insecticidal and acaricidal activity against various pests, including aphids, spider mites, and whiteflies. DMPTA acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQDMFTFXJRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

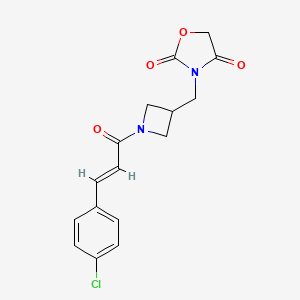
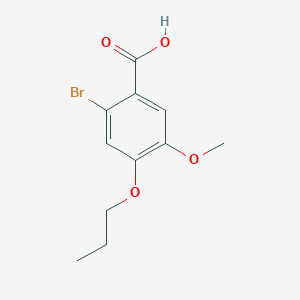
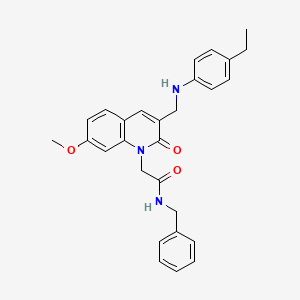
![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
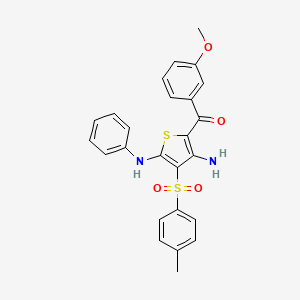
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)
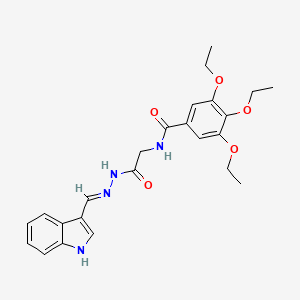
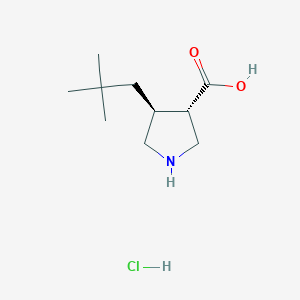
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)
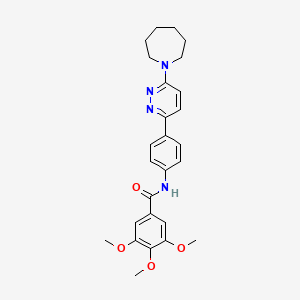
![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)